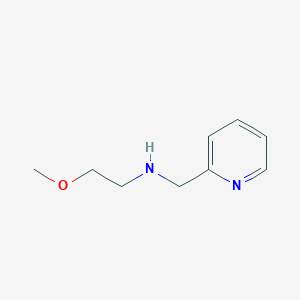

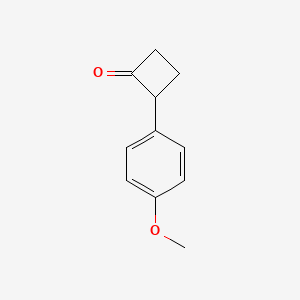

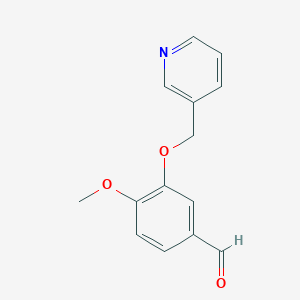

4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde involves a three-step process starting from terephthalaldehyde, including acetal reaction, nucleophilic reaction, and hydrolysis, with a high total yield of 68.9% . Similarly, the synthesis of 4-[2-(methyl-pyridin-2-yl-amino)-ethoxy]-benzaldehyde was improved by reacting 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, suitable for industrial manufacturing . These methods could potentially be adapted for the synthesis of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde by choosing appropriate starting materials and protecting groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about bond lengths, bond angles, and torsion angles . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), complement experimental data by predicting vibrational frequencies and molecular electrostatic potential (MEP) maps . These methods could be applied to 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde to gain a comprehensive understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is influenced by the substituents on the aromatic ring. For example, the regioselective protection of the hydroxyl group in 3,4-dihydroxy-benzaldehyde has been achieved with various protecting groups, indicating the possibility of selective functionalization . The presence of methoxy and pyridinyl groups can also affect the electronic properties of the molecule, as seen in the study of luminescent benzonitriles, which exhibit blue emission and have been characterized by their absorption and emission bands .

Physical and Chemical Properties Analysis

The physical properties, such as liquid crystalline behavior, can be studied using polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and variable temperature powder X-ray diffraction (PXRD) . The chemical properties, including absorption and emission spectra, can be investigated through spectroscopic techniques, and the electronic properties can be assessed by electrochemical studies to determine energy levels and band gaps . These analyses can provide a comprehensive understanding of the physical and chemical properties of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

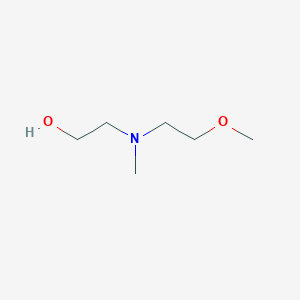

4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-5-4-11(9-16)7-14(13)18-10-12-3-2-6-15-8-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCKCSITOQANNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

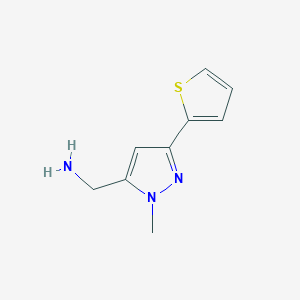

![3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3022354.png)

![[(2-Methoxyethyl)carbamoyl]formic acid](/img/structure/B3022362.png)